7,7-dimethyl-2-thioxo-4-(o-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Description
7,7-dimethyl-2-thioxo-4-(o-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMTHQ and has gained interest due to its unique properties that make it suitable for various laboratory experiments.
Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to 7,7-dimethyl-2-thioxo-4-(o-tolyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, and evaluated them for antimicrobial and anticonvulsant activities. The compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, highlighting their potential in treating microbial infections and seizures (Rajasekaran et al., 2013).
Anticancer Potential
The research into platinum(II) complexes incorporating quinazolinone derivatives, including those related to the chemical structure , indicated potent anticancer activity. These complexes were evaluated through in vitro cytotoxicity assays and showed significant effects on carcinoma cell lines. This study demonstrates the potential of quinazolinone derivatives in developing new anticancer drugs (Živković et al., 2018).
Synthesis and Biological Evaluation
Dodecanoyl isothiocyanate and related compounds have been utilized in synthesizing various heterocyclic compounds with antioxidant and antitumor activities. These studies showcase the versatility of thioxoquinazolinone derivatives in synthesizing compounds with significant biological activities (Ismail & Elsayed, 2018).
Chemical Synthesis and Applications
The synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines, including those related to this compound, showcases the chemical versatility and potential applications of these compounds in developing new chemical entities with diverse biological activities (White & Baker, 1990).
properties
IUPAC Name |
7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-6-4-5-7-11(10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTCKOHOSODJKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322700 |
Source
|
Record name | 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850916-22-2 |
Source
|
Record name | 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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